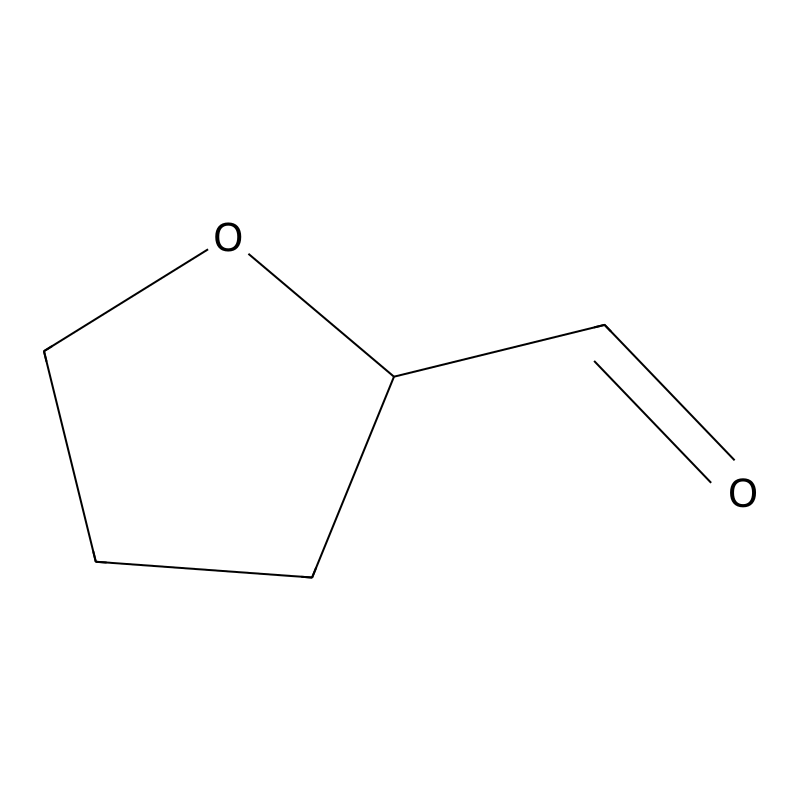

tetrahydrofuran-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Tetrahydro-2-furancarboxaldehyde (THFC) can be synthesized through the reduction of 2-furoic acid. This process was first reported in 1913 by Wienhaus []. More recently, researchers have developed methods for selective hydrogenation of 2-furoic acid using bimetallic catalysts, such as palladium-nickel supported on alumina [].

Applications in Organic Synthesis:

THFC serves as a valuable building block in organic synthesis due to its unique functional group combination. The presence of both a furan ring and an aldehyde group allows for diverse chemical transformations.

- Preparation of Pharmaceuticals: THFC plays a role in the synthesis of several pharmaceutical drugs. For instance, it is a key intermediate in the production of alfuzosin, a medication used to treat benign prostatic hyperplasia (BPH) []. Additionally, THFC serves as a starting material for the synthesis of faropenem, an antibiotic used to treat various bacterial infections []. Tecadenoson, another pharmaceutical drug, also utilizes THFC in its production process [].

Tetrahydrofuran-2-carbaldehyde is a cyclic aldehyde derived from tetrahydrofuran. Its chemical formula is CHO, and it features a five-membered ring structure with a formyl group at the second carbon position. This compound is notable for its potential utility in organic synthesis and as an intermediate in various

Currently, there is no extensive research available on the specific mechanism of action of THFA in biological systems. However, its chemical properties suggest potential applications. The formyl group allows it to participate in reactions with biomolecules containing amine or alcohol groups. Additionally, the furan ring may contribute to interactions with specific enzymes or receptors depending on the context [].

- Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. Tetrahydrofuran-2-carbaldehyde can be synthesized through the hydroformylation of 2,5-dihydrofuran, where regioselectivity can lead to the formation of both tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-3-carbaldehyde .

- Oxidation Reactions: Tetrahydrofuran derivatives can undergo oxidation to yield various aldehyde products, including tetrahydrofuran-2-carbaldehyde .

Several methods exist for synthesizing tetrahydrofuran-2-carbaldehyde:

- Hydroformylation of Dihydrofuran: The hydroformylation process using transition metal catalysts has been shown to effectively produce tetrahydrofuran-2-carbaldehyde from 2,5-dihydrofuran under controlled conditions .

- Oxidative Methods: Selective oxidation of tetrahydrofuran derivatives can yield tetrahydrofuran-2-carbaldehyde. This method typically employs oxidizing agents that selectively react with the hydroxyl groups present in the precursor compounds .

Tetrahydrofuran-2-carbaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing biodegradable polymers due to its structural properties.

Tetrahydrofuran-2-carbaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran | Cyclic ether | Non-polar solvent; widely used in organic synthesis |

| Furfural | Furan derivative | Aromatic compound; used as a flavoring agent |

| Tetrahydrofuran-3-carbaldehyde | Isomer of THF-2-aldehyde | Different regioselectivity; produced via hydroformylation |

| 2-Methylfuran | Furan derivative | Exhibits different reactivity patterns |

Tetrahydrofuran-2-carbaldehyde’s unique placement within this category arises from its specific functional group positioning and potential reactivity pathways that differ from those of its analogs.

Tetrahydrofuran-2-carbaldehyde exhibits distinctive thermodynamic properties that reflect its heterocyclic aldehyde structure. The compound displays a boiling point of 161.8 ± 0.0°C at 760 mmHg [1], which is significantly higher than its parent compound tetrahydrofuran (66°C) [2], demonstrating the substantial influence of the aldehyde functional group on intermolecular interactions and volatility.

The density of tetrahydrofuran-2-carbaldehyde is reported as 1.2 ± 0.1 g/cm³ [1], indicating a relatively dense liquid compared to many organic solvents. This elevated density can be attributed to the presence of the polar carbonyl group, which enhances intermolecular dipole-dipole interactions and hydrogen bonding capabilities with protic solvents. Alternative density measurements report values of 1.0874 g/cm³ [3] and 1.126 g/cm³ [4], suggesting some variation depending on temperature and purity conditions.

Regarding solubility characteristics, tetrahydrofuran-2-carbaldehyde is soluble in both water and organic solvents [5], making it a versatile compound for synthetic applications. This amphiphilic behavior results from the combination of the hydrophilic aldehyde group and the moderately hydrophobic tetrahydrofuran ring system. The compound exhibits a vapor pressure of 2.2 ± 0.3 mmHg at 25°C [1] and a flash point of 53.9 ± 16.2°C [1], indicating moderate volatility and flammability characteristics.

Additional thermodynamic parameters calculated using the Joback estimation method provide insight into the compound's energetic properties. The Gibbs free energy of formation (gas phase) is -157.87 kJ/mol [6], while the enthalpy of formation values are -303.63 kJ/mol (gas) and -318.70 kJ/mol (liquid) [6]. The enthalpy of vaporization is calculated as 38.21 kJ/mol [6], reflecting the energy required to overcome intermolecular forces during phase transition.

| Property | Value | Source |

|---|---|---|

| Boiling Point | 161.8 ± 0.0°C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 53.9 ± 16.2°C | [1] |

| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.530 | [1] |

| Solubility | Soluble in water and organic solvents | [5] |

| Critical Temperature | 610.69 K (337.54°C) | [6] |

| Critical Pressure | 4736.62 kPa | [6] |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural identification of tetrahydrofuran-2-carbaldehyde through characteristic chemical shift patterns. In ¹H NMR spectroscopy, the aldehyde proton appears in the highly deshielded region at 9.6-10.1 ppm [7] [8], which is diagnostic for aldehydic hydrogen atoms. This significant downfield shift results from the strong deshielding effect of the carbonyl group's π-electron system.

The tetrahydrofuran ring protons exhibit characteristic multipicity patterns in the 1.8-4.0 ppm region [9] [10]. The methylene protons adjacent to oxygen typically appear around 3.6-4.0 ppm, while the remaining ring methylene groups resonate at 1.8-2.5 ppm. The proton at the C-2 position (bearing the aldehyde substituent) displays a distinctive multipicity pattern due to coupling with adjacent ring protons.

¹³C NMR spectroscopy reveals the carbonyl carbon in the characteristic aldehyde region at 200-210 ppm [11] [12], providing unambiguous identification of the formyl functional group. The tetrahydrofuran ring carbons appear between 25-80 ppm [11] [12], with the ether carbon (C-2) typically showing the most downfield shift among the ring carbons due to the electron-withdrawing effect of the attached oxygen atom.

Optical purity determinations for chiral variants of tetrahydrofuran-2-carbaldehyde can be accomplished using chiral shift reagents or conversion to diastereomeric derivatives [9]. Studies have demonstrated that oxime formation followed by NMR analysis with optically selective shift reagents enables estimation of enantiomeric excess with reasonable precision.

Infrared and Raman Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for tetrahydrofuran-2-carbaldehyde. The carbonyl stretching vibration appears at 1720-1740 cm⁻¹ [7], which is typical for aliphatic aldehydes. This frequency range reflects the electron-withdrawing nature of the carbonyl group and its influence on the C=O bond strength.

The aldehyde C-H stretching vibration manifests as a characteristic absorption at approximately 2720 cm⁻¹ [7], often appearing as a shoulder-like peak adjacent to the main C-H stretching region. This distinctive frequency is diagnostic for aldehydic hydrogen and results from the unique hybridization environment of the formyl carbon.

C-O ether stretching vibrations appear in the 1000-1200 cm⁻¹ region [7], reflecting the presence of the tetrahydrofuran ring oxygen. These absorptions are typically of medium to strong intensity and provide confirmation of the heterocyclic ether structure.

Raman spectroscopy reveals characteristic low-frequency vibrational modes at 245 and 299 cm⁻¹ [13], which correspond to ring deformation and breathing modes of the tetrahydrofuran system. These bands are particularly useful for distinguishing between different conformational states and provide insight into molecular dynamics in the solid state.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of tetrahydrofuran-2-carbaldehyde exhibits characteristic fragmentation patterns that facilitate structural elucidation. The molecular ion peak appears at m/z 100 [M]⁺ with moderate intensity [1] [14], representing the intact molecular species.

The base peak occurs at m/z 72, corresponding to [M-CHO]⁺, indicating the facile loss of the formyl group [15]. This fragmentation pathway is characteristic of aliphatic aldehydes and represents one of the most favorable decomposition routes under electron impact conditions.

Additional significant fragment ions include m/z 71 [C₄H₇O]⁺ (33.9% relative intensity), representing ring opening with hydrogen loss, and m/z 43 [C₂H₃O]⁺ (15.6% relative intensity), corresponding to an acetyl fragment [15]. The presence of m/z 29 [CHO]⁺ (7.6% relative intensity) provides direct evidence for the formyl cation, confirming the aldehyde functionality.

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|

| 100 [M]⁺ | 38.3 | Molecular ion |

| 72 [M-CHO]⁺ | 100.0 (Base peak) | Loss of formyl group |

| 71 [C₄H₇O]⁺ | 33.9 | Ring opening with H loss |

| 43 [C₂H₃O]⁺ | 15.6 | Acetyl fragment |

| 29 [CHO]⁺ | 7.6 | Formyl cation |

Crystallographic Studies and X-ray Diffraction Data

Limited crystallographic data are available for tetrahydrofuran-2-carbaldehyde itself, primarily due to its liquid state at ambient conditions. However, X-ray diffraction studies of related tetrahydrofuran derivatives and metal complexes containing tetrahydrofuran-2-carboxylate ligands provide valuable structural insights [16].

Studies of europium tetrahydrofuran-2-carboxylate complexes reveal that the ligand adopts specific coordination geometries when bound to metal centers [16]. The tetrahydrofuran ring maintains its characteristic envelope conformation, with the oxygen atom and one adjacent carbon typically displaced from the mean plane of the remaining ring atoms.

X-ray diffraction analysis of tetrahydrofuran-2,5-dicarboxylic acid derivatives demonstrates that the ring system exhibits considerable conformational flexibility [17]. The C-O bond lengths in the tetrahydrofuran ring typically range from 1.42-1.45 Å, while C-C bond lengths are approximately 1.52-1.54 Å, consistent with standard sp³ hybridized carbon-carbon and carbon-oxygen bonds.

Temperature-dependent studies indicate that tetrahydrofuran rings undergo pseudorotational motion, with energy barriers typically less than 10 kJ/mol for ring interconversion [13]. This conformational flexibility has important implications for the compound's reactivity and its ability to adopt optimal geometries for various chemical transformations.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant